molecular formula C9H7Cl2N B1596726 2,4-Dichlorophenethylisocyanide CAS No. 174624-27-2

2,4-Dichlorophenethylisocyanide

Cat. No.: B1596726
CAS No.: 174624-27-2
M. Wt: 200.06 g/mol
InChI Key: VVQKOXIHDGPKOX-UHFFFAOYSA-N
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Description

2,4-Dichlorophenethylisocyanide is an organic compound with the molecular formula C9H7Cl2N and a molecular weight of 200.06 g/mol. It is characterized by the presence of two chlorine atoms on the benzene ring and an isocyanide group attached to the ethyl chain. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenethylisocyanide can be synthesized through several methods, including the reaction of 2,4-dichlorophenylacetonitrile with phosgene or by the dehydration of 2,4-dichlorophenylacetic acid amide. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorophenethylisocyanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of 2,4-dichlorophenylacetic acid.

  • Reduction: Reduction reactions typically result in the formation of 2,4-dichlorophenylethylamine.

  • Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

2,4-Dichlorophenethylisocyanide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-dichlorophenethylisocyanide exerts its effects involves its interaction with molecular targets and pathways. The isocyanide group plays a crucial role in its reactivity, allowing it to form complexes with metals and participate in various biochemical processes. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

2,4-Dichlorophenethylisocyanide is similar to other isocyanides and dichlorophenyl compounds, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • Phenethylisocyanide: Lacks chlorine atoms, resulting in different reactivity and applications.

  • 2,4-Dichlorophenylacetonitrile: Similar structure but lacks the isocyanide group, leading to different chemical behavior.

  • 2,4-Dichlorophenylacetic acid: Contains a carboxylic acid group instead of the isocyanide group, resulting in different chemical properties and uses.

Properties

IUPAC Name

2,4-dichloro-1-(2-isocyanoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c1-12-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQKOXIHDGPKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374189
Record name 2,4-Dichlorophenethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174624-27-2
Record name 2,4-Dichlorophenethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichlorophenethylisocyanide
Reactant of Route 2
2,4-Dichlorophenethylisocyanide

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